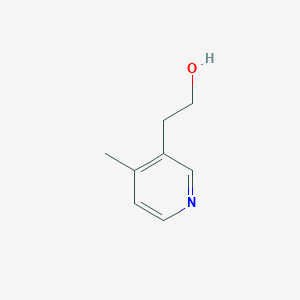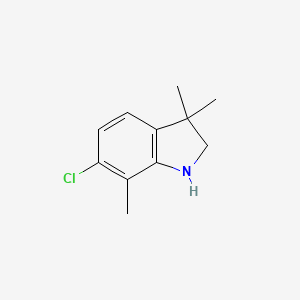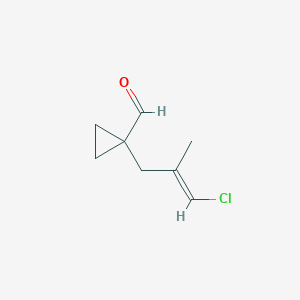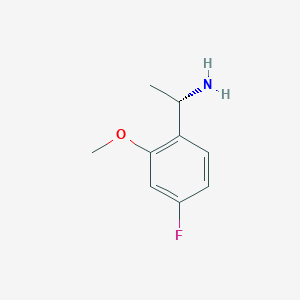
(1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines This compound features a fluorine atom and a methoxy group attached to a phenyl ring, which is connected to an ethanamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 4-fluoro-2-methoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination. This involves the reaction with an amine (e.g., ammonia or a primary amine) in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (1S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reductive amination processes, followed by chiral resolution using techniques such as chiral chromatography or crystallization with chiral resolving agents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding imines or oximes.
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenethylamines.
科学研究应用
Chemistry
Synthesis of Derivatives:
Biology
Receptor Binding Studies: It can be used in studies to understand its binding affinity to various biological receptors.
Medicine
Pharmacological Research: The compound may be investigated for its potential therapeutic effects, such as its activity on the central nervous system.
Industry
Chemical Intermediates: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine would depend on its interaction with specific molecular targets. Typically, compounds of this nature may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects.
相似化合物的比较
Similar Compounds
(1R)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine: The enantiomer of the compound .
4-fluoro-2-methoxyphenethylamine: Lacks the chiral center.
4-fluoro-2-methoxyamphetamine: Contains an additional methyl group on the amine.
Uniqueness
(1S)-1-(4-fluoro-2-methoxyphenyl)ethan-1-amine is unique due to its specific stereochemistry and substitution pattern, which can influence its biological activity and pharmacological properties.
属性
分子式 |
C9H12FNO |
|---|---|
分子量 |
169.20 g/mol |
IUPAC 名称 |
(1S)-1-(4-fluoro-2-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12FNO/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1 |
InChI 键 |
ZZIXVAMBEACSOF-LURJTMIESA-N |
手性 SMILES |
C[C@@H](C1=C(C=C(C=C1)F)OC)N |
规范 SMILES |
CC(C1=C(C=C(C=C1)F)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Amino(phenyl)methyl]-4-bromophenol](/img/structure/B15272440.png)
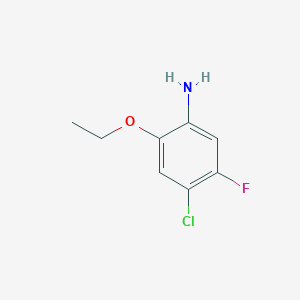


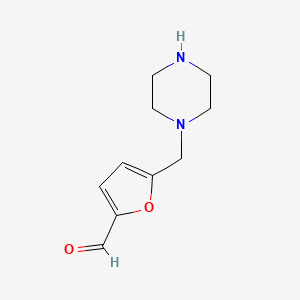

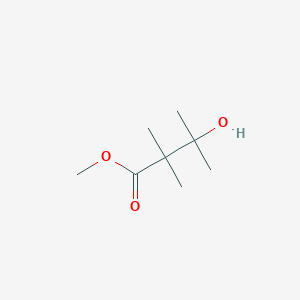
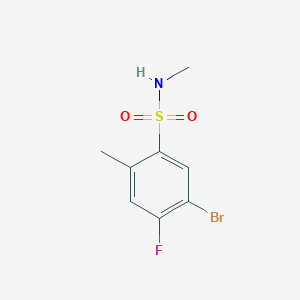
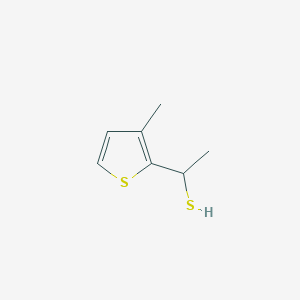

![(2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B15272495.png)
